molecular formula C19H29NO5 B13191441 5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid

Cat. No.: B13191441
M. Wt: 351.4 g/mol
InChI Key: YMVHPHLWVQJKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid is a complex organic compound with the molecular formula C13H17NO4. It is known for its unique structure, which includes a benzyloxycarbonyl group and a 3-methylbutoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the 3-methylbutoxy group through an alkylation reaction. The final step usually involves the formation of the pentanoic acid moiety through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to participate in various biochemical pathways without undergoing premature reactions. The 3-methylbutoxy group may enhance the compound’s solubility and stability, facilitating its use in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid
  • N-Cbz-5-aminovaleric acid
  • N-Cbz-5-aminopentanoic acid

Uniqueness

5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid is unique due to the presence of both the benzyloxycarbonyl and 3-methylbutoxy groups. This combination imparts distinct chemical properties, making it valuable for specific research applications that require enhanced solubility and stability.

Properties

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

3-(3-methylbutoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C19H29NO5/c1-15(2)9-11-24-13-17(12-18(21)22)8-10-20-19(23)25-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

YMVHPHLWVQJKHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.